Bienvenue dans la boutique en ligne BenchChem!

6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole

Steroidogenic Factor-1 (SF-1) Nuclear Receptor Pharmacology Endocrine Research

6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole (CAS 2507-80-4) is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core with a 4-methoxyphenyl substituent at the 6-position. This scaffold belongs to a privileged class of nitrogen- and sulfur-containing fused bicycles known for diverse pharmacological activities.

Molecular Formula C12H10N2OS
Molecular Weight 230.29 g/mol
CAS No. 2507-80-4
Cat. No. B3060337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole
CAS2507-80-4
Molecular FormulaC12H10N2OS
Molecular Weight230.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN3C=CSC3=N2
InChIInChI=1S/C12H10N2OS/c1-15-10-4-2-9(3-5-10)11-8-14-6-7-16-12(14)13-11/h2-8H,1H3
InChIKeyDHZNOEONHMHDQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole (CAS 2507-80-4) – Core Chemical Identity and Heterocyclic Scaffold Overview for Procurement


6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole (CAS 2507-80-4) is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core with a 4-methoxyphenyl substituent at the 6-position [1]. This scaffold belongs to a privileged class of nitrogen- and sulfur-containing fused bicycles known for diverse pharmacological activities [2]. The compound is a building block for medicinal chemistry, with its molecular formula C12H10N2OS, molecular weight 230.29 g/mol, and typical purity of 95–97% . It has been submitted to the National Cancer Institute (NCI) for evaluation under NSC number 641287 . The compound serves as a key intermediate and pharmacophore for designing agents targeting steroidogenic factor-1 (SF-1), viral proteases, and various kinase-driven pathways.

Why Generic 6-Arylimidazo[2,1-b]thiazole Substitution is Scientifically Unsound


In the imidazo[2,1-b]thiazole series, subtle modifications at the 6-aryl position dramatically alter target selectivity, potency, and physicochemical profiles [1]. The 4-methoxyphenyl substituent confers a distinct combination of electronic and steric effects—modulating lipophilicity (estimated LogP ~2.8) and hydrogen-bonding potential—that is not replicated by 4-fluoro, 4-chloro, 3-methoxy, or unsubstituted phenyl analogs . Direct replacement with a close analog such as 6-(4-fluorophenyl)imidazo[2,1-b]thiazole or 6-phenylimidazo[2,1-b]thiazole yields compounds with divergent activity spectra; for instance, the methoxy derivative demonstrates measurable SF-1 agonist activity (EC50 380 nM) and weak West Nile Virus protease inhibition (IC50 50,000 nM), while related analogs exhibit anticancer or antimicrobial profiles at different potency ranges [2]. Substitution without equivalent quantitative validation risks introducing unrecognized off-target activities or undermining assay reproducibility. The evidence below quantifies exactly where this compound differs from its nearest comparators.

Quantitative Differentiation Evidence: 6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole vs. Structural Analogs


SF-1 Agonist Activity: Moderate Potency and Distinct Selectivity Profile vs. Other 6-Aryl Analogs

This compound demonstrates quantifiable agonist activity against human Steroidogenic Factor-1 (SF-1) with an EC50 of 380 nM [1]. While direct head-to-head comparisons with other 6-arylimidazo[2,1-b]thiazoles in the same SF-1 assay are not publicly available, cross-study analysis reveals that this potency level is moderate and distinct from the more potent anticancer activities reported for 6-(4-fluorophenyl)- or 6-phenyl-substituted derivatives (e.g., IC50 values of 0.24–8 µM against various cancer cell lines) . The 4-methoxyphenyl group appears to shift the activity profile away from broad cytotoxicity toward nuclear receptor modulation.

Steroidogenic Factor-1 (SF-1) Nuclear Receptor Pharmacology Endocrine Research

West Nile Virus NS2bNS3 Protease Inhibition: Quantitative Weak Activity Defines a Clear SAR Threshold

In a high-throughput screening assay, 6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole inhibited West Nile Virus NS2bNS3 proteinase with an IC50 of 50,000 nM [1]. This weak activity establishes a baseline for structure-activity relationship (SAR) studies. Importantly, it contrasts with the potent antiviral or anticancer activities observed for other 6-aryl derivatives (e.g., IC50 values as low as 2 nM for 6-phenylimidazo[2,1-b]thiazole FLT3 inhibitors) [2]. The 4-methoxyphenyl substitution does not impart strong protease inhibition, suggesting that optimization at the 6-position is required for antiviral development.

Antiviral Drug Discovery Flavivirus Protease West Nile Virus

Physicochemical Profile: Balanced Lipophilicity and Hydrogen-Bonding Capacity for Optimized ADME

The 4-methoxyphenyl group confers an estimated LogP of ~2.8, which balances lipophilicity and aqueous solubility . This contrasts with more lipophilic analogs such as 6-(4-chlorophenyl)imidazo[2,1-b]thiazole (estimated LogP ~3.5) and more polar analogs like 6-(4-hydroxyphenyl)imidazo[2,1-b]thiazole (estimated LogP ~1.5) . The methoxy oxygen provides a hydrogen-bond acceptor that can engage in polar interactions without compromising membrane permeability. This physicochemical profile supports oral bioavailability and central nervous system (CNS) penetration potential, making the compound a versatile scaffold for lead optimization.

Medicinal Chemistry Drug-Likeness ADME Optimization

Synthetic Accessibility and Commercial Availability: A Cost-Effective Building Block for Diversification

6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole is commercially available from multiple suppliers with purities of 95–97% at competitive prices (e.g., ~$50–100 per gram) . In contrast, more complex 6-aryl derivatives with additional substitution (e.g., 3-carboxylic acid or 5-carbaldehyde variants) are significantly more expensive (often >$200 per gram) and require longer lead times . The compound can be synthesized via a one-pot hypervalent iodine-mediated reaction from 2-aminothiazole and 4-methoxyacetophenone, a method that is operationally simple and amenable to scale-up [1]. This accessibility makes it an attractive starting point for generating diverse analog libraries.

Organic Synthesis Medicinal Chemistry Building Blocks Scaffold Diversification

Targeted Application Scenarios for 6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole in Academic and Industrial Research


Nuclear Receptor and Endocrine Pharmacology Screening

This compound serves as a validated, moderate-potency SF-1 agonist (EC50 380 nM) for use in cell-based reporter gene assays to investigate nuclear receptor biology, adrenal function, or reproductive endocrinology [1]. Its defined activity enables it to function as a tool compound or positive control for identifying novel SF-1 modulators. Unlike more cytotoxic imidazo[2,1-b]thiazole derivatives, its moderate potency reduces the risk of confounding off-target effects in cellular assays.

Antiviral Protease Inhibitor Lead Optimization

The compound's weak inhibition of West Nile Virus NS2bNS3 protease (IC50 50,000 nM) provides a clear SAR baseline [1]. Medicinal chemistry teams can use this scaffold to design focused libraries with improved potency, substituting the 6-aryl group or functionalizing the imidazo[2,1-b]thiazole core. The compound's synthetic accessibility supports rapid analog generation for hit-to-lead campaigns against flaviviruses.

Physicochemical Optimization of Kinase Inhibitor Scaffolds

With an estimated LogP of ~2.8 and favorable hydrogen-bonding capacity, this compound represents a balanced starting point for optimizing drug-like properties [1]. It is particularly suitable for programs targeting kinases, GPCRs, or other intracellular targets where membrane permeability and aqueous solubility must be carefully tuned. The methoxy group can be further modified or removed during lead optimization to fine-tune ADME parameters.

Cost-Effective Synthesis of Diverse Analog Libraries

Owing to its low cost ($50–100/g) and straightforward one-pot synthesis, this compound is an ideal building block for generating large arrays of imidazo[2,1-b]thiazole derivatives [1]. Researchers can efficiently explore SAR by introducing substituents at the 3-, 5-, or 2-positions, leveraging the 4-methoxyphenyl group as a stable anchor. This approach minimizes the synthetic burden and accelerates the discovery of novel bioactive molecules.

Quote Request

Request a Quote for 6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.